molecular formula C18H21NO4S B472784 Methyl 2-[(4-tert-butylphenyl)sulfonylamino]benzoate CAS No. 305374-37-2

Methyl 2-[(4-tert-butylphenyl)sulfonylamino]benzoate

Cat. No.: B472784
CAS No.: 305374-37-2
M. Wt: 347.4g/mol
InChI Key: SGECJYRJOBMYEM-UHFFFAOYSA-N
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Description

Methyl 2-[(4-tert-butylphenyl)sulfonylamino]benzoate is an organic compound with the molecular formula C18H21NO4S It is a derivative of benzoic acid and features a sulfonylamino group attached to a tert-butylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-tert-butylphenyl)sulfonylamino]benzoate typically involves the reaction of methyl 2-aminobenzoate with 4-tert-butylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(4-tert-butylphenyl)sulfonylamino]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonylamino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.

Major Products:

    Substitution Reactions: Products vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Hydrolysis: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-[(4-tert-butylphenyl)sulfonylamino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-tert-butylphenyl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 2-aminobenzoate: A precursor in the synthesis of Methyl 2-[(4-tert-butylphenyl)sulfonylamino]benzoate.

    4-tert-butylbenzenesulfonyl chloride: Another precursor used in the synthesis.

    Benzoic acid derivatives: Compounds with similar structures and functional groups.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its tert-butylphenyl and sulfonylamino groups make it particularly interesting for various chemical and biological applications.

Properties

IUPAC Name

methyl 2-[(4-tert-butylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-18(2,3)13-9-11-14(12-10-13)24(21,22)19-16-8-6-5-7-15(16)17(20)23-4/h5-12,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGECJYRJOBMYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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